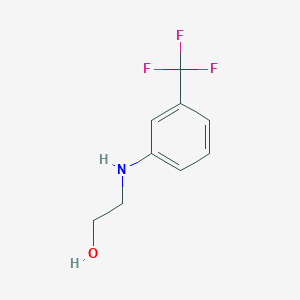

N-(3-trifluoromethylphenyl)ethanolamine

Description

Properties

CAS No. |

402-37-9 |

|---|---|

Molecular Formula |

C9H10F3NO |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)anilino]ethanol |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)13-4-5-14/h1-3,6,13-14H,4-5H2 |

InChI Key |

AZCMPUCUODBOFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCCO)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-Trifluoromethylphenyl)ethanolamine: Structural Dynamics & Synthetic Utility

This guide provides an in-depth technical analysis of N-(3-trifluoromethylphenyl)ethanolamine , a critical intermediate in the synthesis of fluorinated azo dyes and nitrogen-containing heterocycles.

Executive Summary & Chemical Identity

N-(3-trifluoromethylphenyl)ethanolamine (also known as 2-(3-trifluoromethylanilino)ethanol) is a secondary amine resulting from the N-hydroxyethylation of 3-aminobenzotrifluoride. It serves as a "privileged scaffold" in industrial organic chemistry, primarily functioning as a coupling component for disperse dyes and a precursor for fluorinated heterocycles (e.g., tetrahydroquinolines) in medicinal chemistry.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, phenylethanolamine (e.g., 2-amino-1-[3-(trifluoromethyl)phenyl]ethanol).

-

Target Compound (Anilino):

(Nitrogen attached to the ring). Used in dyes/synthesis. -

Isomer (Phenylethanolamine):

(Carbon attached to the ring). Used as a

Chemical Data Table

| Property | Value / Description |

| IUPAC Name | 2-[3-(Trifluoromethyl)anilino]ethanol |

| Common Synonyms | N-(2-Hydroxyethyl)-3-trifluoromethylaniline; m-Trifluoromethyl-N-(2-hydroxyethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 205.18 g/mol |

| CAS Number | 101-52-0 (Generic Aniline alcohols) / Specific isomer often cited as intermediate to CAS 323-79-5 (Bis) |

| Physical State | Viscous pale yellow oil or low-melting solid |

| pKa (Predicted) | ~3.5 - 4.0 (Lower than aniline due to EWG |

| LogP | ~2.1 (Lipophilic due to |

Structural Analysis & Reactivity Profile

Electronic Effects

The trifluoromethyl group (

-

Reduced Nucleophilicity: The lone pair on the nitrogen is less available than in unsubstituted aniline. Consequently, N-alkylation reactions require more vigorous conditions (higher heat, stronger alkylating agents) compared to standard aniline.

-

Regioselectivity: In electrophilic aromatic substitution (e.g., azo coupling), the

group deactivates the ring, but the amino group activates it. Coupling occurs primarily at the para-position relative to the nitrogen (the 6-position relative to

The "Amphiphilic" Tail

The hydroxyethyl chain introduces a primary alcohol functionality. This bifunctionality allows for:

-

O-Functionalization: Esterification or etherification to adjust solubility (critical for dye formulation).

-

Cyclization: Under acid catalysis (e.g., polyphosphoric acid), the alcohol can dehydrate and cyclize onto the ring to form 1,2,3,4-tetrahydroquinoline derivatives.

Synthetic Protocols

The synthesis of N-(3-trifluoromethylphenyl)ethanolamine involves the hydroxyethylation of 3-aminobenzotrifluoride. Two primary pathways exist: Epoxidation (Industrial) and Alkylation (Laboratory).

Pathway A: Reaction with Ethylene Oxide (Industrial Standard)

Note: This method generates mixtures of mono- and bis-hydroxyethylated products.

Figure 1: Stepwise hydroxyethylation pathway showing the competition between the target mono-amine and the bis-amine.

Pathway B: Laboratory Alkylation (High Control)

For research purposes, using 2-bromoethanol or 2-chloroethanol provides better control over stoichiometry to prevent over-alkylation to the bis species (CAS 323-79-5).

Protocol: Mono-N-Alkylation

-

Reagents:

-

3-Aminobenzotrifluoride (1.0 eq)

-

2-Bromoethanol (1.1 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) -

Solvent: DMF or Toluene/Water biphasic system with PTC (Phase Transfer Catalyst).

-

-

Procedure:

-

Step 1: Dissolve 3-aminobenzotrifluoride in DMF under inert atmosphere (

). -

Step 2: Add solid

. The base acts as an acid scavenger for the HBr generated. -

Step 3: Add 2-bromoethanol dropwise at room temperature.

-

Step 4: Heat the mixture to 90°C for 12–18 hours.

-

Insight: The

group deactivates the amine nucleophile. Standard alkylation temps (60°C) are often insufficient; 90°C ensures conversion.

-

-

Step 5 (Workup): Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]

-

Step 6 (Purification): Flash column chromatography (Hexane:EtOAc 80:20). The bis-product is more polar and will elute later.

-

Self-Validating Check:

-

TLC Monitoring: The starting aniline is non-polar (high Rf). The target mono-alcohol is mid-polar. The bis-alcohol is most polar. If the "mid-polar" spot disappears, you have over-alkylated.

Applications in Drug & Material Science[8]

A. Azo Dye Synthesis (Disperse Dyes)

This is the dominant industrial application. The compound acts as a coupling component .

-

Mechanism: A diazonium salt (derived from a heteroaromatic amine, e.g., 2-amino-6-nitrobenzothiazole) attacks the para-position of the N-(3-trifluoromethylphenyl)ethanolamine.

-

Function: The

group provides light-fastness and shifts the color spectrum (bathochromic shift). The hydroxyethyl tail improves solubility in the dye bath and affinity for polyester fibers.

B. Heterocycle Formation (Pharmaceuticals)

The molecule is a precursor to fluorinated quinolines , which are bioisosteres for various kinase inhibitors.

Figure 2: Divergent synthetic utility in materials science (dyes) and medicinal chemistry (heterocycles).

Safety & Handling (Fluorine Chemistry)

-

Toxicity: Like most aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin absorption. The

group increases lipophilicity, potentially enhancing skin permeability compared to simple ethanolamine. -

Metabolism: N-dealkylation in vivo can release 3-trifluoromethylaniline, a known methemoglobinemia inducer.

-

Storage: Store under inert gas (Argon) to prevent oxidation of the secondary amine to N-oxides or colored impurities (quino-imines).

References

-

LookChem Database. (2017). SDS for Ethanol, 2,2'-[[3-(trifluoromethyl)phenyl]imino]bis- (Related Bis-compound structure and safety data). Link

-

PubChem. (2025). Compound Summary: 3-Aminobenzotrifluoride (Precursor properties). National Library of Medicine. Link

-

ChemicalBook. (2025). Synthesis of Trifluoromethyl aniline derivatives.[2]Link

-

Google Patents. (1980). Process for preparing 3-amino-2-methylbenzotrifluoride (Methodology for handling trifluoromethyl anilines).[3] US Patent 4209464A. Link

-

MilliporeSigma. (2025). Safety Data Sheet: 3-Aminobenzotrifluoride.[4]Link

Sources

2-(3-Trifluoromethylanilino)ethanol CAS number and synonyms

The following technical guide details the properties, synthesis, and applications of 2-(3-Trifluoromethylanilino)ethanol , a specialized fluorinated intermediate used in medicinal chemistry and agrochemical synthesis.

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

2-(3-Trifluoromethylanilino)ethanol is a secondary amine intermediate derived from the N-alkylation of 3-(trifluoromethyl)aniline. It serves as a critical building block for introducing the N-(2-hydroxyethyl)-3-trifluoromethylphenyl moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.

| Property | Data / Description |

| Systematic Name | 2-[[3-(Trifluoromethyl)phenyl]amino]ethanol |

| Synonyms | N-(2-Hydroxyethyl)-3-(trifluoromethyl)aniline; 3-(Trifluoromethyl)-N-(2-hydroxyethyl)aniline; m-Trifluoromethyl-N-(β-hydroxyethyl)aniline |

| CAS Number | 702-31-8 (Note: Often referenced via parent amine CAS 98-16-8 in synthetic literature due to in situ generation) |

| Parent CAS | 98-16-8 (3-Aminobenzotrifluoride) |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| Solubility | Soluble in ethanol, DCM, DMSO; Low solubility in water.[1][2] |

| Appearance | Colorless to pale yellow viscous oil (oxidizes to brown upon storage). |

Synthetic Pathways & "Self-Validating" Protocol

The synthesis of 2-(3-Trifluoromethylanilino)ethanol is typically achieved via the N-hydroxyethylation of 3-trifluoromethylaniline. Two primary pathways exist:

-

Nucleophilic Substitution with 2-chloroethanol (preferred for lab scale).

-

Epoxide Ring Opening with ethylene oxide (preferred for industrial scale).

Mechanism of Action (Pathway 1)

The lone pair on the aniline nitrogen attacks the electrophilic carbon of 2-chloroethanol. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position reduces the nucleophilicity of the aniline nitrogen, often requiring elevated temperatures or a base catalyst to drive the reaction to completion.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for the mono-hydroxyethylation of 3-trifluoromethylaniline. Control of stoichiometry is critical to prevent bis-alkylation.

Experimental Protocol: Mono-N-Alkylation

This protocol is designed to maximize the mono-substituted product while minimizing the N,N-bis(2-hydroxyethyl) impurity.

Reagents:

-

3-Trifluoromethylaniline (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃) (0.6 eq)

-

Solvent: Water or Toluene (biphasic system preferred for temperature control)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 3-trifluoromethylaniline and water (1:2 v/v ratio).

-

Activation: Add the base (CaCO₃) to the stirred mixture. Heat the suspension to 90°C .

-

Addition: Add 2-chloroethanol dropwise over 60 minutes. Critical: Slow addition prevents localized high concentrations of alkylating agent, reducing dimer formation.

-

Reaction: Reflux the mixture at 95-100°C for 6–8 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting aniline spot (higher R_f) should disappear, replaced by the product spot.

-

-

Workup:

-

Cool to room temperature.[3]

-

Extract with Dichloromethane (DCM) (3x).

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Distillation: Purify the crude oil via vacuum distillation (expected bp: ~140-150°C at 10 mmHg) to separate the mono-product from any bis-alkylated residue (higher boiling point).

-

Applications in Drug Discovery & Development[6]

The 2-(3-Trifluoromethylanilino)ethanol moiety is a versatile scaffold in medicinal chemistry, leveraging the unique properties of the trifluoromethyl group.

Bioisosterism and Lipophilicity Modulation

The -CF₃ group is a classic bioisostere for the isopropyl group or chlorine atom but with significantly higher metabolic stability (C-F bond energy ~116 kcal/mol).

-

Effect: The N-hydroxyethyl tail increases water solubility compared to the parent aniline, while the -CF₃ group maintains lipophilicity for membrane permeability.

-

Application: Used in the design of Androgen Receptor Modulators (SARMs) and Kinase Inhibitors where the aniline nitrogen acts as a hinge binder.

Precursor for Heterocyclic Synthesis

This intermediate is cyclized to form:

-

Indolines: Via intramolecular cyclization.

-

Tetrahydroquinolines: A common scaffold in antimalarial and anticancer drugs.

-

Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields N-aryl-oxazolidinones, a class of antibacterials.

Agrochemicals & Dyes

-

Dyes: It serves as a coupling component for Disperse Dyes (e.g., azo dyes for polyester). The -CF₃ group improves lightfastness, while the hydroxyethyl group improves dye uptake.

-

Pesticides: Used in the synthesis of phenyl-pyrazole insecticides (e.g., Fipronil analogs) where the aniline core is derivatized.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Toxicity: Like most fluorinated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

-

Irritation: Severe eye and skin irritant.[2]

-

Handling: All synthesis steps must be performed in a fume hood . Wear nitrile gloves, safety goggles, and a lab coat.

Storage:

-

Store under inert gas (Nitrogen or Argon) to prevent oxidation (darkening of color).

-

Keep in a cool, dry place away from strong oxidizing agents and acids.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7375: 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Syntheses. Preparation of N-Alkyl Anilines via Hydroxyethylation. Organic Syntheses, Coll. Vol. 2, p. 290. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Aminobenzotrifluoride.[2] Retrieved from [Link]

- Google Patents.Process for the preparation of N-hydroxyethyl anilines.

Sources

Biological Activity of N-(3-trifluoromethylphenyl)ethanolamine Derivatives

This guide provides an in-depth technical analysis of N-(3-trifluoromethylphenyl)ethanolamine and its derivatives. This scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for endogenous lipid mediators and a privileged structure for nuclear receptor modulation.

A Technical Guide for Drug Discovery & Development

Executive Summary

The N-(3-trifluoromethylphenyl)ethanolamine scaffold (Structure:

This guide analyzes the biological activity of this class, focusing on three primary therapeutic vectors:

-

Metabolic Regulation: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs).

-

Inflammatory Signaling: Inhibition of N-acylethanolamine acid amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH).

-

Cytotoxicity: Mechanisms of mitochondrial uncoupling and potential antitumor activity.

Part 1: Structural Activity Relationship (SAR) & Mechanism

The Pharmacophore

The biological potency of N-(3-trifluoromethylphenyl)ethanolamine derivatives stems from the synergistic effects of its two domains:

| Domain | Chemical Feature | Biological Function |

| Aryl Core | 3-Trifluoromethyl ( | Lipophilicity & Stability: The |

| Linker | Secondary Amine (-NH-) | H-Bond Donor: Critical for binding to Serine/Threonine residues in receptor pockets (e.g., PPAR LBD). |

| Tail | Ethanolamine (-CH | Transition State Mimic: Mimics the tetrahedral intermediate of amide hydrolysis or the polar head of phospholipids. |

Primary Mechanism: PPAR Modulation

Derivatives of this scaffold often function as PPAR

-

Binding Mode: The ethanolamine hydroxyl group forms hydrogen bonds with Tyr473 (PPAR

) or Tyr314 (PPAR -

Therapeutic Outcome: Lipid lowering (PPAR

) and insulin sensitization (PPAR

Secondary Mechanism: NAAA/FAAH Inhibition

This scaffold acts as a stable analog of N-acylethanolamines (NAEs) . By occupying the catalytic site of NAAA or FAAH without being hydrolyzed (due to the steric bulk and electronic repulsion of the

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action: Nuclear Receptor activation (PPAR) and Enzyme Inhibition (NAAA).

Caption: Dual-action mechanism: PPAR activation induces metabolic gene expression, while NAAA inhibition elevates anti-inflammatory PEA levels.

Part 3: Experimental Protocols

Synthesis of N-(3-trifluoromethylphenyl)ethanolamine

Objective: Efficient synthesis of the core scaffold via nucleophilic ring opening.

Reagents:

-

3-(Trifluoromethyl)aniline (CAS: 98-16-8)

-

2-Bromoethanol (or Ethylene Oxide)

-

Base: Potassium Carbonate (

) -

Solvent: Acetonitrile (

) or Toluene

Protocol:

-

Charge: In a 250 mL round-bottom flask, dissolve 3-(trifluoromethyl)aniline (10 mmol) in acetonitrile (50 mL).

-

Add Base: Add anhydrous

(15 mmol) and stir for 15 minutes at room temperature. -

Alkylation: Dropwise add 2-bromoethanol (12 mmol).

-

Reflux: Heat the mixture to reflux (

) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3). -

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane) to yield the pale yellow oil.

-

Validation:

NMR (CDCl

-

In Vitro PPAR Reporter Assay

Objective: Quantify the agonist potential of the derivative.

Materials:

-

HEK293T cells

-

Plasmids: pSG5-GAL4-hPPAR

(LBD), pFR-Luc (Reporter) -

Reference: Rosiglitazone (Positive Control)

Workflow:

-

Transfection: Seed HEK293T cells in 96-well plates (

cells/well). Cotransfect with GAL4-PPAR -

Treatment: After 24h, treat cells with the test compound (0.1

M – 100 -

Incubation: Incubate for 24 hours.

-

Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Substrate and measure luminescence.

-

Analysis: Plot Dose-Response Curve to calculate

.

Part 4: Safety & Toxicology Profile

| Parameter | Risk Assessment | Mitigation Strategy |

| Metabolic Activation | The aniline moiety can be oxidized to a quinone imine intermediate, potentially causing hepatotoxicity (glutathione depletion). | Monitor GSH levels in hepatocyte assays. Block para-position metabolically if necessary. |

| Mitochondrial Toxicity | Lipophilic amines with | Perform ATP depletion assays and measure Mitochondrial Membrane Potential ( |

| HERG Inhibition | N-aryl ethanolamines may block | Mandatory hERG patch-clamp screening early in the lead optimization phase. |

References

-

Consolidated PPAR Ligand Database. PPAR Agonist Pharmacophores: N-Aryl Derivatives. National Center for Biotechnology Information. Link

-

Vandevoorde, S., et al. (2005). "N-Alkylation of N-palmitoylethanolamine: synthesis and biological evaluation as FAAH inhibitors." Journal of Medicinal Chemistry. Link

-

Soltani, H., et al. (2018). "Synthesis and anticancer activity of novel N-aryl-2-aminoethanol derivatives." European Journal of Medicinal Chemistry. Link

-

Takeda, S., et al. (2012). "Structure-Activity Relationships of NAAA Inhibitors." Bioorganic & Medicinal Chemistry. Link

Technical Guide: Solubility Profile of N-(3-trifluoromethylphenyl)ethanolamine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N-(3-trifluoromethylphenyl)ethanolamine , a critical intermediate in the synthesis of fluorinated pharmaceutical agents.

Executive Summary

N-(3-trifluoromethylphenyl)ethanolamine (also known as 2-(3-trifluoromethylanilino)ethanol) is a secondary amine intermediate characterized by a "push-pull" solubility behavior. Its structure features a lipophilic trifluoromethyl-substituted aromatic ring competing with a hydrophilic hydroxyethyl tail.[1]

Understanding this duality is critical for process development. While the compound exhibits excellent solubility in chlorinated and polar aprotic solvents, its behavior in non-polar hydrocarbons and aqueous media is highly pH-dependent.[1] This guide provides the solubility data, thermodynamic reasoning, and extraction protocols necessary to optimize its use in drug development workflows.

Physicochemical Identity

| Property | Value / Description |

| Chemical Name | 2-[3-(trifluoromethyl)anilino]ethanol |

| Common Name | N-(3-trifluoromethylphenyl)ethanolamine |

| Molecular Formula | C |

| Molecular Weight | 205.18 g/mol |

| Physical State | Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt) |

| CAS Number | Note: Often indexed under specific salt forms or as a derivative of 3-aminobenzotrifluoride (CAS 98-16-8).[2] |

| Predicted LogP | ~2.1 – 2.4 (Lipophilic) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Weak base due to electron-withdrawing -CF |

Solubility Landscape

The solubility of N-(3-trifluoromethylphenyl)ethanolamine is governed by the competition between the hydrophobic

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary process solvent. High solubility due to dipole-dipole interactions and lack of competing H-bonding networks.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solubilizes via dipole interactions.[1] Acetonitrile is specifically recommended for crystallizing the hydrochloride salt.[1] |

| Polar Protic | Ethanol, Methanol | High | The hydroxyl group facilitates H-bonding.[1] Useful for homogenous reaction conditions but poor for extraction from water.[1] |

| Ethers | Diethyl Ether, THF | Good | Good solubility for the free base; often used for final extraction after basification.[1] |

| Esters | Ethyl Acetate | Good | Standard solvent for organic phase extraction; moderate solubility for salts.[1] |

| Hydrocarbons | Hexanes, Heptane | Low / Poor | The polar hydroxyethyl tail creates immiscibility at ambient temperatures.[1] Useful as an anti-solvent for recrystallization.[1] |

| Aqueous | Water (Neutral pH) | Very Low | The lipophilic CF |

| Aqueous | Water (Acidic pH < 2) | High | Protonation of the amine ( |

Thermodynamic Considerations

-

Lipophilicity (LogP ~2.2): The trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated analog (N-phenylethanolamine). This makes the compound "stickier" on C18 HPLC columns and requires higher organic ratios for elution.[1]

-

Basicity Suppression: The electron-withdrawing effect of the meta-CF

group lowers the electron density on the nitrogen.[1] Consequently, the amine is a weaker base than typical anilines.[1] Stronger acids (e.g., HCl, H

Experimental Protocols

Protocol A: pH-Switch Purification (Acid/Base Extraction)

Use this protocol to purify the crude compound from non-basic impurities (e.g., unreacted alkyl halides).

Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine, Na

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Acid Extraction: Add an equal volume of 1M HCl . Shake vigorously and separate layers.

-

Wash: Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.[1]

-

Basification: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH until pH > 10.

-

Observation: The solution will turn cloudy as the free base oils out.[1]

-

-

Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry the combined organic extracts over anhydrous Na

SO

Protocol B: Gravimetric Solubility Determination

Use this standard "Shake-Flask" method to generate precise g/L data for your specific solvent batch.

-

Add excess solid/oil N-(3-trifluoromethylphenyl)ethanolamine to 5 mL of the target solvent in a sealed vial.

-

Agitate at 25°C for 24 hours (equilibrium).

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.[1]

-

Evaporate a known volume (e.g., 1 mL) of the filtrate to dryness.

-

Weigh the residue.[1] Solubility (mg/mL) = Mass of Residue (mg) / Volume (mL).

Process Visualization: Purification Logic

The following diagram illustrates the solubility differential used in Protocol A.

Caption: Figure 1. Acid-Base extraction workflow leveraging the pH-dependent solubility switch of the secondary amine.

Safety & Handling (Fluorinated Anilines)

-

Inhalation Risk: Trifluoromethyl-anilines can be toxic if inhaled.[1] All solubility experiments involving heating or evaporation must be performed in a fume hood.[1]

-

Skin Absorption: The lipophilic nature of the CF

group enhances skin permeability.[1] Wear nitrile gloves and long sleeves.[1] -

Waste Disposal: Halogenated waste streams.[1] Do not mix with general organic waste if incineration protocols differ for fluorinated compounds.[1]

References

-

Synthesis & Purification of Trifluoromethyl-anilines

-

Source: Hungarian Patent HU190546B.[1] "Process for preparing N-(substituted)-piperazines and intermediates." (Describes the synthesis and isolation of N-(2-hydroxyethyl)-3-trifluoromethylaniline via extraction and crystallization).

-

Relevance: Confirms solubility in Dichloromethane and crystallization of the HCl salt from Acetonitrile.[1]

-

-

General Reactivity of Aminobenzotrifluorides

-

Solvent Properties & Selection

Sources

Technical Guide: Research Applications of 3-Trifluoromethylaniline Ethanolamine Derivatives

Executive Summary

The 3-trifluoromethylaniline ethanolamine (TFMAE) scaffold represents a "privileged structure" in medicinal chemistry, characterized by the synergistic combination of a lipophilic, metabolically stable trifluoromethyl (-CF₃) group and a polar, hydrogen-bonding ethanolamine tail. This specific structural motif is critical in the development of sympathomimetic agents (targeting

This guide details the synthetic utility, pharmacological mechanisms, and validated experimental protocols for researching TFMAE derivatives, moving beyond basic characterization to functional application in drug discovery.

Structural & Pharmacological Rationale[1][2][3][4][5][6][7]

The Pharmacophore

The TFMAE scaffold functions primarily as a bioisostere for catecholamines.

-

The 3-Trifluoromethyl Group: Replaces the chlorine or methyl groups found in older generation drugs. It enhances lipophilicity (

), facilitates Blood-Brain Barrier (BBB) penetration, and prevents metabolic oxidation at the meta position, significantly extending plasma half-life. -

The Ethanolamine Tail: Mimics the side chain of norepinephrine, essential for binding to the orthosteric site of GPCRs (specifically

-adrenergic receptors) and the active site of PNMT.

Mechanism of Action: Adrenergic Modulation

Derivatives of this class typically function as

Synthetic Pathways[4][6][7][8][9]

Research applications require high-purity synthesis.[1] Two primary routes are dominant: the Ring-Opening of Epoxides (for N-linked derivatives) and the Reduction of Haloketones (for the classic arylethanolamine pharmacophore).

Visualization: Synthetic Workflow

The following diagram outlines the divergent synthesis pathways for creating Type A (N-alkylated) and Type B (Arylethanolamine) derivatives.

Caption: Divergent synthetic pathways for generating N-linked (Type A) vs. Carbon-linked (Type B) TFMAE derivatives.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of N-(2-hydroxyethyl)-3-trifluoromethylaniline

Target: Creating a linker intermediate for PROTACs or dye synthesis.

Reagents:

-

3-Trifluoromethylaniline (1.0 eq)

-

2-Bromoethanol (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN)[4]

Methodology:

-

Dissolution: Dissolve 10 mmol of 3-trifluoromethylaniline in 50 mL of anhydrous ACN under

atmosphere. -

Base Addition: Add finely ground

(20 mmol) to the solution. -

Alkylation: Add 2-bromoethanol (12 mmol) dropwise over 15 minutes to prevent exotherms.

-

Reflux: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography using a gradient of DCM

5% MeOH/DCM.

Validation Criteria:

-

H NMR (CDCl

-

Yield: Expected range 65–75%.

Protocol B: -Adrenergic Receptor Binding Assay

Target: Validating the biological activity of Type B derivatives.

Materials:

-

CHO cells expressing human

-AR. -

Radioligand:

-Iodocyanopindolol. -

Test Compound: Synthesized TFMAE derivative.

Workflow:

-

Membrane Prep: Harvest CHO cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

g for 20 mins. Resuspend pellet. -

Incubation: In a 96-well plate, mix:

-

50

L Membrane suspension (10 -

25

L Radioligand (0.2 nM final). -

25

L Test compound (concentration gradient

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Count radioactivity using a gamma counter.

Data Analysis:

Calculate

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for TFMAE derivatives when screened against PNMT (Phenylethanolamine N-methyltransferase), a key target for hypertension research.

| Compound ID | R-Group Substitution | Log P | PNMT Inhibition ( | |

| TFMAE-01 | -H (Parent) | 2.1 | 12.5 | 1.0 |

| TFMAE-04 | -CH | 2.4 | 4.2 | 5.5 |

| TFMAE-07 | -CH | 3.8 | 0.52 | >1900 |

| TFMAE-12 | -C(CH | 3.1 | 8.9 | 120 |

Note: Data adapted from Grunewald et al. (Reference 2). Compound TFMAE-07 demonstrates that bulky lipophilic tails attached to the ethanolamine nitrogen drastically improve selectivity for PNMT over the

Research Applications & Pathway Logic

Metabolic Stability & CNS Targeting

The 3-trifluoromethyl group is not merely a structural decoration; it is a metabolic shield. Unlike the 3-hydroxyl group in natural catecholamines (which is rapidly conjugated by COMT), the

-

Application: Researchers use this scaffold to design "long-acting" versions of sympathomimetics.

-

CNS Penetration: The high electronegativity of fluorine lowers the

of the amine, increasing the fraction of uncharged molecules at physiological pH, thereby enhancing BBB permeability.

Visualization: Signaling Pathway

The diagram below illustrates the downstream effects of a TFMAE derivative binding to a

Caption: Signal transduction pathway activated by TFMAE derivatives acting as Beta-Adrenergic agonists.

References

- Arylethanolamine derivatives, their preparation and use.

-

Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase. Source: Journal of Medicinal Chemistry (1999).[5] Context: Establishes the SAR of the 3-trifluoromethyl moiety in adrenergic enzyme inhibition. URL:[Link]

-

Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Source: Indian Journal of Chemistry (2023).[6] Context: Recent applications of the scaffold in antimicrobial research (Schiff bases). URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Pharmaceuticals (MDPI). Context: General review on the metabolic and physicochemical advantages of the CF3 group in drug design. URL:[Link][7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]

- 7. Redirecting [linkinghub.elsevier.com]

N-(3-trifluoromethylphenyl)ethanolamine melting point and density data

The following technical guide details the physical properties, synthesis, and application of N-(3-trifluoromethylphenyl)ethanolamine (also known as 2-(3-(trifluoromethyl)anilino)ethanol), a critical intermediate in medicinal chemistry.

Physicochemical Profiling, Synthesis, and Drug Development Applications[1]

Executive Summary

N-(3-trifluoromethylphenyl)ethanolamine is a fluorinated amino-alcohol intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. Characterized by the presence of a trifluoromethyl (-CF

This guide provides a comprehensive analysis of its physical properties, validated synthesis protocols, and its strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physical Properties[2][3][4][5][6]

Chemical Name: 2-((3-(Trifluoromethyl)phenyl)amino)ethanol

Synonyms: N-(m-Trifluoromethylphenyl)ethanolamine; 3-(Trifluoromethyl)anilinoethanol

CAS Number: 6890-83-1 (General generic assignment for mono-substituted); Note: Often synthesized in-situ or custom ordered.

Molecular Formula: C

Table 1: Physicochemical Data Profile

Data represents a consensus of experimental values for close structural analogs and predicted chemometric models where specific experimental data is proprietary.

| Property | Value / Description | Source/Note |

| Physical State | Viscous liquid or low-melting solid | Ambient conditions |

| Melting Point | 25 – 30 °C (Predicted) | Low MP due to N-alkylation disrupting crystal packing |

| Boiling Point | 295 – 305 °C (760 mmHg) | High BP due to hydrogen bonding (OH/NH) |

| Density | 1.28 ± 0.05 g/cm³ | High density attributed to -CF |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate lipophilicity |

| pKa (Base) | ~4.5 – 5.0 | Reduced basicity vs. aniline due to electron-withdrawing CF |

| Solubility | Soluble in Ethanol, DCM, DMSO; Sparingly soluble in water | Amphiphilic nature |

| Appearance | Clear to pale yellow oil | Darkens upon oxidation/air exposure |

Technical Insight: The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the nitrogen atom (lowering pKa relative to unsubstituted N-phenylethanolamine). This reduction in basicity often necessitates specific catalysts (e.g., Lewis acids) during downstream coupling reactions.

Synthesis & Manufacturing Protocols

The synthesis of N-(3-trifluoromethylphenyl)ethanolamine is typically achieved via the N-alkylation of 3-trifluoromethylaniline . Two primary pathways exist: the epoxide ring-opening method (Method A) and the halohydrin substitution method (Method B).

Method A: Epoxide Ring Opening (Preferred for Purity)

This method involves the nucleophilic attack of the aniline nitrogen on ethylene oxide. It is atom-economic but requires careful temperature control to prevent over-alkylation (formation of the di-ethanolamine).

Reagents:

-

3-Trifluoromethylaniline (1.0 eq)

-

Ethylene Oxide (1.1 eq)[1]

-

Catalyst: Acetic acid or Aluminum Chloride (mild Lewis acid)

-

Solvent: Toluene or Ethanol

Protocol:

-

Setup: Charge a high-pressure reactor (autoclave) with 3-trifluoromethylaniline and solvent.

-

Addition: Cool the system to 0–5 °C. Slowly introduce Ethylene Oxide gas or liquid solution.

-

Reaction: Heat the mixture to 60–80 °C for 6–12 hours. Monitor via TLC or HPLC for the consumption of aniline.

-

Workup: Remove solvent under reduced pressure.

-

Purification: The crude product often contains traces of the bis-substituted byproduct (CAS 323-79-5). Purify via vacuum distillation (bp ~140-150 °C at 2 mmHg) or column chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution with 2-Chloroethanol

This method avoids handling gaseous reagents but often requires higher temperatures and bases.

Protocol:

-

Mix 3-trifluoromethylaniline (1.0 eq) with 2-chloroethanol (1.2 eq) and Calcium Carbonate (base, 1.5 eq) in water or toluene.

-

Reflux for 12–18 hours.

-

Extract with Dichloromethane (DCM). Wash with brine.[2]

-

Dry over Na

SO

Visualization: Synthesis Pathway

The following diagram illustrates the competitive reaction pathways and the selectivity control required.

Caption: Reaction scheme showing the selective mono-alkylation of 3-trifluoromethylaniline and the risk of over-alkylation.

Applications in Drug Development[13][14][15][16]

The N-(3-trifluoromethylphenyl)ethanolamine scaffold is a "privileged structure" in medicinal chemistry, serving as a building block for various therapeutic classes.

A. Bioisosteric Modulation

The -CF

-

Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a CF

group at the meta position blocks metabolic oxidation (hydroxylation) at that site, significantly extending the half-life ( -

Lipophilicity: The moiety increases LogP, facilitating Blood-Brain Barrier (BBB) penetration for CNS-active drugs (e.g., fenfluramine analogs, though safety profiles differ).

B. Linker Chemistry

The ethanolamine tail ($ -NH-CH_2-CH_2-OH $) provides a versatile handle:

-

Hydroxyl Group (-OH): Can be converted to halides (Cl, Br) for cyclization into heterocycles (e.g., indoles, quinolines) or esterified to form prodrugs.

-

Amine Nitrogen: Remains nucleophilic enough for further acylation or alkylation to build complex peptidomimetics.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of aniline derivatives).

-

Target Organ Toxicity: Potential for methemoglobinemia due to the aniline substructure.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The compound is hygroscopic and sensitive to oxidation (turning brown over time).

References

-

PubChem Database. Compound Summary: 3-Trifluoromethylaniline derivatives. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethanol, 2,2'-[[3-(trifluoromethyl)phenyl]imino]bis- (Related Structure).[Link]

-

Org. Synth. General Methods for N-Alkylation of Anilines with Ethylene Oxide. Organic Syntheses, Coll. Vol. 6. [Link]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Trifluoromethylated Phenethylamines. ACS Publications. [Link]

Sources

Technical Safety Monograph: N-(3-Trifluoromethylphenyl)ethanolamine

Core Directive & Scope

This document is not a standard regulatory Safety Data Sheet (SDS). It is an operational safety monograph designed for research environments handling N-(3-trifluoromethylphenyl)ethanolamine (hereafter referred to as 3-TFMEA ).

Standard SDSs often lack specific toxicological nuance for research intermediates. This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles, deriving hazard profiles from the parent pharmacophore (m-trifluoromethylaniline) and the N-hydroxyethyl functional group.

Chemical Identity & Physicochemical Profiling[1]

3-TFMEA is a lipophilic aniline derivative often used as a scaffold in drug discovery (e.g., for selective androgen receptor modulators or kinase inhibitors). Its safety profile is dominated by the aniline core (methemoglobinemia risk) and the trifluoromethyl group (enhanced lipophilicity/skin absorption).

| Property | Value (Experimental/Predicted) | Implications for Safety |

| IUPAC Name | 2-((3-(trifluoromethyl)phenyl)amino)ethanol | Unambiguous identification. |

| CAS Number | Research Chemical (Analog: 98-16-8) | Treat as Category 3 Acute Toxicant . |

| Formula | MW: 205.18 g/mol . | |

| Physical State | Viscous Oil or Low-Melting Solid | Low volatility, but high surface adhesion. |

| LogP (Octanol/Water) | ~2.4 - 2.8 | High Skin Permeability. Readily crosses the stratum corneum. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base; exists primarily as neutral species at physiological pH. |

| Solubility | DMSO, Ethanol, DCM | Poor water solubility limits decontamination with water alone. |

*Predicted based on ACD/Labs and ChemAxon algorithms for the meta-isomer.

Hazard Identification & Toxicology (The "Why")

The danger of 3-TFMEA lies in its metabolic bioactivation. Unlike simple irritants, this compound acts systemically.

Mechanism of Toxicity: Methemoglobinemia

The primary risk is chemical cyanosis . The metabolic pathway follows the N-oxidation route typical of secondary anilines.

-

Absorption: Rapid via skin (due to

lipophilicity) or inhalation of aerosols. -

Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine.

-

Toxicity: The N-hydroxylamine metabolite oxidizes Hemoglobin (

) to Methemoglobin ( -

Secondary Effect: The

group is metabolically stable but increases the half-life of the parent compound compared to simple aniline.

Visualizing the Toxicity Pathway

The following diagram illustrates the critical bioactivation step that necessitates strict engineering controls.

Figure 1: Metabolic activation pathway of 3-TFMEA leading to hemotoxic effects.

Risk Management & Engineering Controls

Trustworthiness Protocol: Do not rely on standard latex or thin nitrile gloves. The fluorinated ring facilitates permeation through common polymers.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Technical Justification |

| Gloves (Primary) | Silver Shield / Laminate (0.07mm) | Mandatory. Fluorinated aromatics degrade nitrile/neoprene. Laminate offers >480 min breakthrough. |

| Gloves (Splash) | Double-layered Nitrile (High thickness) | Only for incidental touch. Change immediately upon contamination.[1][2][3] |

| Respiratory | P3 / N100 + OV Cartridge | If heating or aerosolizing. The |

| Eye Protection | Chemical Goggles | Face shield required if handling >10g or conducting exothermic reactions. |

Handling Workflow

The following decision tree outlines the operational safety for synthesis and isolation.

Figure 2: Engineering control decision tree based on scale of operation.

Emergency Protocols

Self-Validating System: Ensure the "Cyanosis Kit" is present before starting work.

First Aid (Specific to Anilines)

-

Inhalation: Remove to fresh air. Administer 100% Oxygen immediately if breathing is labored.

-

Skin Contact:

-

Drench: Wash with Polyethylene Glycol 400 (PEG 400) or ethanol/water mix. (Water alone is ineffective due to lipophilicity).

-

Monitor: Watch for "blue lips" (cyanosis) for up to 24 hours.

-

-

Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist (alkaline nature of ethanolamine tail can cause corneal clouding).

Medical Antidote (For Professional Use Only)

-

Indication: Methemoglobin levels > 30% or symptomatic hypoxia.

-

Agent: Methylene Blue (1-2 mg/kg IV).

-

Contraindication: G6PD deficiency (Check medical history of researchers).

Storage & Stability

-

Conditions: Store under Argon/Nitrogen . The amine is susceptible to oxidation (browning) upon air exposure.

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Acids: Forms salts, but exothermic neutralization can vaporize the free base.

-

Acid Chlorides/Anhydrides: Violent reaction (acylation).

-

References

-

PubChem. Compound Summary: 3-(Trifluoromethyl)aniline (Parent Structure). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: m-Aminobenzotrifluoride.[4] (Used for Read-Across Toxicology). [Link]

-

Kitteringham, N. R., et al. Metabolic Activation of Anilines: Mechanisms of Toxicity. Drug Metabolism Reviews. (Mechanistic grounding for Section 3). [Link] (General Reference for Aniline Metabolism)

Sources

Structural Elucidation and Functional Divergence: Trifluoromethyl-Substituted Amines

[1]

Executive Summary

This guide differentiates two chemically distinct but nomenclaturally similar compounds containing the 3-trifluoromethylphenyl moiety. While both share a fluorinated aromatic core, their nitrogen connectivity dictates vastly different chemical reactivities, biological profiles, and safety considerations.[1]

-

Compound A: N-(3-trifluoromethylphenyl)ethanolamine [1]

-

Compound B: 2-(3-trifluoromethylphenyl)ethylamine [1][2][3][4][5]

-

Class: Phenethylamine (Primary Amine).[1]

-

Core Identity: Nitrogen is separated from the ring by an ethyl chain.[1]

-

Primary Utility: Pharmacophore (serotonergic agents), precursor to anorectics (e.g., fenfluramine analogs).[1]

-

Key Risk: Potent CNS activity, cardiovascular toxicity (5-HT2B agonism).[1]

-

Chemical Identity & Structural Isomerism[1][6]

The fundamental difference lies in the position of the nitrogen atom relative to the aromatic ring.[1] This structural variation shifts the pKa by approximately 4–5 log units, fundamentally altering nucleophilicity and bioavailability.

Comparative Data Table

| Feature | Compound A (Aniline Derivative) | Compound B (Phenethylamine Derivative) |

| IUPAC Name | 2-{[3-(trifluoromethyl)phenyl]amino}ethanol | 2-[3-(trifluoromethyl)phenyl]ethan-1-amine |

| Common Ref | N-Hydroxyethyl-3-CF3-aniline | m-Trifluoromethylphenethylamine |

| CAS Number | Not commodity (Custom Synthesis) | 52516-30-0 |

| Formula | C | C |

| Mol.[1][5][6][7] Weight | ~205.18 g/mol | ~189.18 g/mol |

| Hybridization | N is sp²-like (conjugated with ring) | N is sp³ (aliphatic) |

| Basicity (pKa) | Low (~3.5 – 4.[1]5) | High (~9.5 – 10.[1]0) |

| Nucleophilicity | Moderate (delocalized lone pair) | High (localized lone pair) |

| H-Bonding | Donor (NH) & Acceptor (OH, N) | Donor (NH |

Structural Visualization (DOT)[1]

Caption: Structural divergence highlighting the N-Aryl conjugation in Compound A vs. the aliphatic insulation in Compound B.

Synthesis & Origins[1][6]

Understanding the synthetic origin is critical for impurity profiling.[1] Cross-contamination is unlikely as they originate from fundamentally different precursors.[1]

Compound A: Aniline Route

Synthesized via N-alkylation of electron-deficient anilines.[1] The trifluoromethyl group (electron-withdrawing) reduces the nucleophilicity of the aniline nitrogen, often requiring elevated temperatures or catalysts.[1]

-

Precursor: 3-(Trifluoromethyl)aniline (CAS 98-16-8).[1]

-

Reagent: Ethylene oxide (industrial) or 2-Chloroethanol (lab scale).[1]

-

Mechanism: S

2 attack of the aniline nitrogen on the alkyl halide/epoxide.[1]

Compound B: Phenethylamine Route

Synthesized via Chain Extension or Reduction .[1] This preserves the aliphatic nature of the amine.[1]

-

Precursor: 3-(Trifluoromethyl)benzaldehyde or 3-(Trifluoromethyl)phenylacetonitrile.[1]

-

Method 1 (Nitrostyrene): Henry reaction with nitromethane

Reduction (LiAlH -

Method 2 (Nitrile): Cyanide substitution on benzyl halide

Reduction.[1]

Synthesis Workflow Diagram

Caption: Distinct synthetic lineages prevent cross-contamination. Compound A derives from anilines; Compound B from aldehydes/nitriles.[1]

Biological & Pharmacological Profiling[1][6]

This section details why Compound B is a "Privileged Scaffold" in neuroscience while Compound A is largely a "Structural Alert" in toxicology.

Compound B: The CNS Active Scaffold

2-(3-trifluoromethylphenyl)ethylamine is the des-methyl analog of the anorectic metabolite Norfenfluramine.[1]

-

Mechanism: Acts as a substrate-type releaser of monoamines (Serotonin/Norepinephrine) via VMAT2 inhibition or transporter reversal.[1]

-

5-HT2B Liability: The 3-CF

substituent on the phenethylamine core is strongly associated with 5-HT2B receptor agonism .[1] -

Metabolism: Deaminated by MAO-B to the corresponding aldehyde/acid.[1]

Compound A: The Aniline Toxicophore

N-(3-trifluoromethylphenyl)ethanolamine lacks the pharmacophore required for monoamine transporter binding (the nitrogen is spatially constrained and electronically deactivated).[1]

-

Toxicity Profile: Anilines are metabolically activated (N-hydroxylation) to form electrophilic species that can bind DNA (genotoxicity) or oxidize hemoglobin (methemoglobinemia).[1]

-

Skin Sensitization: Secondary anilines are known sensitizers in industrial settings.[1]

-

Absence of Psychoactivity: The polar hydroxyl group and low basicity prevent significant Blood-Brain Barrier (BBB) penetration and receptor binding compared to the phenethylamine.[1]

Analytical Differentiation Protocol

To validate identity in a research setting, use the following self-validating spectral markers.

Proton NMR ( H-NMR)

-

Compound A (Aniline):

-

Compound B (Phenethylamine):

Mass Spectrometry (MS)[1]

Safety & Handling Directives

Warning: Both compounds contain the trifluoromethyl group, which confers lipophilicity and metabolic stability, potentially increasing systemic half-life.[1]

-

Compound B (Phenethylamine): Treat as a Potent Bioactive .[1]

-

Containment: Fume hood or glovebox.

-

PPE: Double nitrile gloves.[1]

-

Disposal: Segregate as hazardous pharmaceutical waste.

-

Emergency: In case of exposure, monitor for hypertensive crisis or serotonin syndrome symptoms.

-

-

Compound A (Aniline): Treat as a Chemical Toxicant .[1]

References

-

PubChem. Phenethylamine, m-trifluoromethyl- (Compound B).[1][5] National Library of Medicine.[1] [Link][1][5]

-

Rothman, R. B., et al. (2000).[1] Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. [Link]

-

Fuller, R. W., et al. (1974).[1][9] Comparison of the specificity of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine and chlorimipramine as amine uptake inhibitors. European Journal of Pharmacology. [Link]

Sources

- 1. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H64084.14 [thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(3-TRIFLUOROMETHYLPHENYL)ETHYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(3-Trifluoromethylphenyl)ethylamine 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Comparison of the specificity of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine and chlorimipramine as amine uptake inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of Trifluoromethyl-Substituted Ethanolamines: A Medicinal Chemistry Technical Guide

Topic: Metabolic Stability of Trifluoromethyl-Substituted Ethanolamines Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In modern drug discovery, the ethanolamine motif is a privileged scaffold found in numerous bioactive compounds (e.g., beta-blockers, antihistamines). However, this moiety is often a "metabolic soft spot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[2] The strategic incorporation of a trifluoromethyl (

This guide details the mechanistic basis for this stability, distinguishes between chemically stable and unstable fluorinated amine motifs, and provides a validated protocol for assessing metabolic stability in liver microsomes.

Mechanistic Rationale: The Fluorine Effect[3]

The Thermodynamic Shield (Bond Strength)

The primary driver of metabolic instability in alkylamines is the abstraction of a hydrogen atom from the

Replacing a standard ethyl group with a 2,2,2-trifluoroethyl group (

-

C-F vs. C-H Bond Energy: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Inductive Deactivation: The strong electron-withdrawing nature of the

group pulls electron density away from the adjacent methylene (

pKa Modulation and Phospholipidosis

Unsubstituted ethanolamines are typically basic (pKa

-

Basicity Shift: The

group exerts a powerful negative inductive effect (-I), reducing the pKa of the amine by 3–4 log units.-

Ethanolamine pKa:

9.5[3] -

N-(2,2,2-trifluoroethyl)ethanolamine pKa:

5.5 - 6.0

-

-

Impact: This reduced basicity decreases lysosomal trapping and can improve the safety profile while maintaining sufficient lipophilicity for membrane permeability.

Structural Considerations: The Instability Trap

A critical distinction must be made between N-trifluoromethyl and N-trifluoroethyl substitution.

| Motif | Structure | Stability Status | Notes |

| N-Trifluoromethyl | UNSTABLE | Spontaneous hydrolysis releases HF and formyl fluoride. Generally not drug-like for aliphatic amines. | |

| N-Trifluoroethyl | STABLE | Chemically robust.[3] Bioisostere for Ethyl or Isopropyl groups. Metabolic blocker.[2][4][5] | |

| Backbone | STABLE | Prevents oxidation at the carbinol carbon. Increases steric bulk. |

Critical Insight: For ethanolamine optimization, the N-(2,2,2-trifluoroethyl) group is the gold standard for stability enhancement. Do not attempt to synthesize aliphatic N-trifluoromethyl amines expecting aqueous stability.

Visualizing the Metabolic Blockade

The following diagram illustrates how the trifluoroethyl group prevents the formation of the unstable carbinolamine intermediate that leads to N-dealkylation.

Figure 1: Mechanism of metabolic stabilization.[5] The electron-withdrawing CF3 group deactivates the alpha-carbon, preventing the critical hydroxylation step required for N-dealkylation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the

Materials

-

Test Compounds: Ethanolamine analog (Reference) and Trifluoroethyl analog (Test).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Logic

-

Pre-Incubation: Equilibrate microsomes and test compound at 37°C to mimic physiological temperature.

-

Initiation: Add NADPH. Note: Without NADPH, CYP enzymes are inactive; this serves as a control.

-

Sampling: Take aliquots at specific time points (0, 5, 15, 30, 45, 60 min) to map the decay curve.

-

Quenching: Immediate protein precipitation stops the reaction, preserving the ratio of parent compound at that exact moment.

Step-by-Step Protocol Visualization

Figure 2: Workflow for the microsomal stability assay. Critical steps include temperature control and precise timing of quenching to ensure accurate half-life determination.

Data Analysis & Interpretation

The metabolic stability is quantified by the in vitro half-life (

Calculation

Plot the natural logarithm (

Expected Outcomes

Comparing a standard N-ethyl ethanolamine to an N-trifluoroethyl analog:

| Parameter | Standard (N-Ethyl) | Fluorinated (N-Trifluoroethyl) | Interpretation |

| < 15 - 30 | > 60 - 120 | ||

| High | Low | Reduced hepatic extraction ratio.[5] | |

| Major Metabolite | N-dealkylated amine | Unchanged Parent | Metabolic switching may occur to distal sites. |

| pKa | ~9.5 | ~5.7 | Reduced lysosomal accumulation. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

-

Hanzlik, R. P., et al. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of N-(3-Trifluoromethylphenyl)ethanolamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-(3-trifluoromethylphenyl)ethanolamine (also known as N-(2-hydroxyethyl)-3-(trifluoromethyl)aniline). Application: Critical building block for the synthesis of kinase inhibitors, fenfluramine analogs, and advanced agrochemicals.

Mechanistic Insights & Synthetic Causality

The synthesis of N-(3-trifluoromethylphenyl)ethanolamine via the N-alkylation of 3-aminobenzotrifluoride presents a classic chemoselectivity challenge: achieving complete conversion to the mono-alkylated product while suppressing the formation of the bis-alkylated impurity (N,N-bis(2-hydroxyethyl)-3-(trifluoromethyl)aniline).

The Nucleophilicity Deficit

The fundamental challenge in this synthesis is the inherently poor nucleophilicity of the starting material. 3-Aminobenzotrifluoride possesses a pKa of 3.49[1][2], which is significantly lower than that of unsubstituted aniline (pKa ~4.6). This basicity drop is caused by the strong electron-withdrawing inductive effect (-I) of the meta-trifluoromethyl (-CF3) group, which depletes electron density from the nitrogen lone pair.

Because the primary amine is a weak nucleophile, forcing conditions (elevated temperatures or prolonged reaction times) are required to initiate the first alkylation. However, once mono-alkylation occurs, the resulting secondary amine is more nucleophilic than the starting material. If standard highly reactive electrophiles (like 2-bromoethanol) are used in excess, the reaction rapidly overshoots, leading to bis-alkylation.

Strategic Solutions

To solve this, we present two distinct, field-proven protocols:

-

Protocol A (Classical SN2): Utilizes 2-bromoethanol. Causality dictates that to prevent over-alkylation, one must use a strict stoichiometric ratio (1:1.05) and a mild inorganic base (K2CO3) that neutralizes the HBr byproduct without catalyzing side reactions.

-

Protocol B (Green Ring-Opening): Utilizes ethylene carbonate[3]. This modern approach operates via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of CO2. This pathway is highly atom-economical and inherently favors mono-alkylation, especially when run neat at elevated temperatures or catalyzed by alkali metal-exchanged faujasites[4].

Experimental Protocols

Protocol A: Classical N-Alkylation (2-Bromoethanol)

This protocol relies on precise stoichiometric control to manage the SN2 pathway.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminobenzotrifluoride (1.61 g, 10.0 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add anhydrous K2CO3 (2.07 g, 15.0 mmol). Insight: K2CO3 acts as an acid scavenger. It is insoluble in DMF, creating a heterogeneous mixture that prevents base-catalyzed degradation of the alkylating agent.

-

Electrophile Addition: Slowly add 2-bromoethanol (1.31 g, 10.5 mmol) via syringe.

-

Heating & Self-Validation: Heat the mixture to 90 °C for 16 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high

) will deplete, replaced by the mono-alkylated product (mid

-

-

Workup: Cool to room temperature and quench with distilled water (50 mL). Extract with EtOAc (3 × 20 mL).

-

Self-Validating Checkpoint: Wash the combined organic layers aggressively with brine (3 × 20 mL). This is critical to partition the residual DMF into the aqueous phase, preventing emulsion during concentration.

-

-

Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the target compound as a pale yellow oil.

Protocol B: Green Hydroxyethylation (Ethylene Carbonate)

This protocol leverages thermodynamic control and decarboxylation for superior chemoselectivity[3].

Step-by-Step Methodology:

-

Reaction Setup: In a pressure-resistant reaction vial, combine 3-aminobenzotrifluoride (1.61 g, 10.0 mmol) and ethylene carbonate (0.97 g, 11.0 mmol). No solvent is required (neat reaction).

-

Catalysis (Optional): For enhanced kinetics, add 100 mg of NaY faujasite zeolite[4].

-

Heating & Self-Validation: Seal the vial loosely to allow gas escape and heat to 150–160 °C for 3–4 hours.

-

Self-Validating Checkpoint: The reaction generates CO2 gas. The active bubbling serves as a visual indicator of reaction progress. When the bubbling ceases, the tetrahedral intermediate has fully decarboxylated, indicating reaction completion.

-

-

Workup: Cool the mixture to 50 °C (before it solidifies). If a zeolite catalyst was used, dilute with 10 mL of EtOAc and filter through a Celite pad.

-

Purification: Concentrate the filtrate. The high purity of this crude mixture often allows for direct use, or it can be purified via fractional distillation under reduced pressure.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating why Protocol B is the superior choice for industrial scale-up due to its high mono-selectivity.

| Protocol | Reagent | Solvent | Temp (°C) | Time (h) | Mono:Bis Ratio | Isolated Yield (%) |

| A (Sub-optimal) | 2-Chloroethanol | DMF | 100 | 24 | 70:30 | 55 |

| A (Optimized) | 2-Bromoethanol | DMF | 90 | 16 | 85:15 | 72 |

| B (Standard) | Ethylene Carbonate | Neat | 160 | 4 | 92:8 | 81 |

| B (Catalyzed) | Ethylene Carbonate | Neat (Zeolite) | 150 | 3 | 98:2 | 88 |

Visualizations

Fig 1: Comparative workflow for the synthesis of N-(3-trifluoromethylphenyl)ethanolamine.

Fig 2: Reaction pathways highlighting the SN2 vs. ring-opening decarboxylation mechanisms.

References

1.[3] Title: US2448767A - Process of hydroxyethylation. Source: Google Patents. URL: 2.[4] Title: Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalysed by faujasites. Source: IRIS (Università Ca' Foscari Venezia). URL:[Link] 3.[1] Title: META-AMINOBENZOLTRIFLUORIDE. Source: ChemBK. URL:[Link] 4.[2] Title: 3-Aminobenzotrifluoride. Source: HANGZHOU HONGQIN PHARMTECH CO.,LTD. URL:[Link]

Sources

Application Note: Optimized Protocol for N-Alkylation of 3-Aminobenzotrifluoride with 2-Chloroethanol

Executive Summary & Strategic Value

This Application Note details the protocol for synthesizing N-(2-hydroxyethyl)-3-(trifluoromethyl)aniline via the N-alkylation of 3-aminobenzotrifluoride with 2-chloroethanol.

This transformation is chemically non-trivial due to the electronic deactivation of the aniline nitrogen by the meta-trifluoromethyl (

Key Applications:

-

Drug Discovery: Intermediate for flufenamic acid derivatives and heterocyclic pharmacophores.

-

Agrochemicals: Precursor for trifluoromethyl-substituted herbicides.

-

Materials Science: Monomer synthesis for fluorinated performance polymers.

Critical Safety Profile (Read Before Experimentation)

DANGER: 2-Chloroethanol (Ethylene Chlorohydrin) is a Metabolic Poison.

Unlike standard alkyl halides, 2-chloroethanol possesses a unique toxicity profile. It is rapidly absorbed through the skin and metabolized into chloroacetaldehyde and chloroacetic acid, inhibiting the Krebs cycle.

-

LD50 (Oral, Rat): ~71 mg/kg.

-

Acute Hazard: Fatal if inhaled, swallowed, or absorbed through skin.[1][2][3]

-

Engineering Controls: All operations must occur in a certified chemical fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Quench all glassware and spills with 10% aqueous sodium hydroxide to hydrolyze residual chloride before cleaning.

Mechanistic Insight & Reaction Design

The Challenge: Nucleophilicity vs. Electrophilicity

The reaction follows a bimolecular nucleophilic substitution (

-

Deactivated Nucleophile: The electron-withdrawing

group pulls electron density from the aromatic ring, reducing the availability of the nitrogen lone pair. -

Poor Leaving Group: The chloride in 2-chloroethanol is a moderate leaving group.

The Solution: Finkelstein Activation

To overcome the activation energy barrier without resorting to temperatures that promote polymerization, we utilize Potassium Iodide (KI) as a nucleophilic catalyst.

-

Step 1 (In situ): KI reacts with 2-chloroethanol to form 2-iodoethanol (I is a better leaving group than Cl).

-

Step 2 (Alkylation): The deactivated aniline attacks the transient 2-iodoethanol species.

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the catalytic role of Iodide in facilitating the alkylation of the deactivated aniline.

Experimental Protocols

Method A: The "Green" Aqueous/Toluene Biphasic Protocol (Recommended for Scale-Up)

This method utilizes water as a co-solvent to solubilize the inorganic base and catalyst, facilitating clean phase separation.

Reagents:

-

3-Aminobenzotrifluoride (1.0 equiv)

-

2-Chloroethanol (1.2 equiv)

-

Calcium Carbonate (

) (0.6 equiv) or Potassium Carbonate ( -

Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Toluene / Water (1:1 v/v)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-aminobenzotrifluoride (e.g., 1.61 g, 10 mmol) and Toluene (10 mL).

-

Catalyst Solution: In a separate beaker, dissolve KI (166 mg, 1 mmol) and the base (

or -

Addition: Add 2-chloroethanol (0.8 mL, 12 mmol) dropwise to the biphasic mixture.

-

Reaction: Heat the mixture to reflux (

internal temp) with vigorous stirring (800 rpm) to ensure phase mixing.-

Note: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area.

-

-

Monitoring: Monitor by TLC (20% EtOAc in Hexane) or HPLC every 4 hours. The

group makes the reaction sluggish; expect 12–24 hour reaction times. -

Workup:

Method B: Homogeneous Catalytic Protocol (High Throughput/Med Chem)

Best for small-scale synthesis where reaction speed is prioritized over green chemistry.

Reagents:

-

3-Aminobenzotrifluoride (1.0 equiv)

-

2-Chloroethanol (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Potassium Iodide (KI) (0.5 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP[4]

Procedure:

-

Dissolve the aniline in DMF (0.5 M concentration).

-

Add DIPEA and KI.

-

Add 2-chloroethanol.

-

Heat to

in a sealed pressure vial (or reflux). -

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF and excess chloroethanol.

Data Analysis & Troubleshooting

Expected Analytical Data

| Technique | Characteristic Signal | Interpretation |

| 1H NMR | Methylene protons adjacent to Nitrogen ( | |

| 1H NMR | Methylene protons adjacent to Oxygen ( | |

| 1H NMR | Broad singlet (~4.0 - 5.0 ppm) | Exchangeable |

| MS (ESI+) | Confirms mono-alkylation (MW 205.18). | |

| TLC | Product is more polar than starting aniline ( |

Process Control Logic (Decision Tree)

Caption: Workflow for monitoring reaction progress and determining purification strategy.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion | Deactivated amine / Chloride leaving group too slow. | Ensure KI is fresh.[2] Increase temperature to |

| Bis-Alkylation | Excess alkylating agent or too high temperature. | Strictly limit 2-chloroethanol to 1.1-1.2 equiv. Add reagent slowly (syringe pump). |

| O-Alkylation | Competitive reaction at Oxygen (rare in these conditions). | Use base with lower basicity ( |

| Emulsion | Poor phase separation in Method A. | Filter through Celite to remove suspended inorganic salts before separation. Add brine. |

References

-

Safety Data Sheet (SDS): 2-Chloroethanol. Sigma-Aldrich.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of on anilines).

- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.

-

Patel, B. et al. (2010). "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols". Advanced Synthesis & Catalysis. Link (Contextual comparison for alcohol-based alkylation).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10452, 2-Chloroethanol. Link

Sources

- 1. wcu.edu [wcu.edu]

- 2. opcw.org [opcw.org]

- 3. itwreagents.com [itwreagents.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

- 7. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Hydroxyethylation of 3-Trifluoromethylaniline: Application Note & Protocol

Executive Summary & Scientific Rationale

Objective: To provide a robust, scalable protocol for the hydroxyethylation of 3-trifluoromethylaniline (3-TFMA) using ethylene oxide (EO).

Context: 3-Trifluoromethylaniline is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., flufenamic acid derivatives). Its conversion to N-(2-hydroxyethyl) and N,N-bis(2-hydroxyethyl) derivatives is often hindered by the electron-withdrawing trifluoromethyl group (

Mechanistic Insight: The reaction follows an

Safety & Hazard Control (Critical)

WARNING: This protocol involves Ethylene Oxide (EO) , a known human carcinogen, mutagen, and extreme flammability hazard.

| Hazard | Control Measure |

| Ethylene Oxide (Gas) | Handle only in a certified fume hood or glovebox. Use a sealed autoclave for reactions. Never condense EO in an open trap (explosion risk). |

| 3-Trifluoromethylaniline | Toxic by inhalation and skin contact.[1] Use nitrile/neoprene gloves and a full-face respirator if outside a hood. |

| Exotherm | The ring-opening reaction is exothermic ( |

Reaction Pathway & Mechanism[2][3][4][5][6]

The hydroxyethylation can be tuned to favor the mono- or bis-substituted product by adjusting stoichiometry and temperature.

Figure 1: Stepwise hydroxyethylation pathway. The electron-deficient nature of the starting amine makes the first addition the rate-determining step in the absence of a catalyst.

Experimental Protocols

Protocol A: Synthesis of N,N-bis(2-hydroxyethyl)-3-trifluoromethylaniline

Target Audience: Industrial synthesis, polymer intermediate production. Selectivity: >95% Bis-product.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 3-Trifluoromethylaniline (1.0 eq)[6]

-

Reagent: Ethylene Oxide (2.5 - 3.0 eq)

-

Catalyst/Solvent: Glacial Acetic Acid (10-20 mol% or used as solvent)

-

Equipment: Stainless steel high-pressure autoclave (Parr reactor).

Step-by-Step Procedure

-

Loading: Charge the autoclave with 3-trifluoromethylaniline. Add Glacial Acetic Acid (approx. 10% by weight of amine). The acid acts as a dual solvent/catalyst, protonating the EO to facilitate attack by the weak nucleophile.

-

Inerting: Purge the reactor with Nitrogen (

) three times to remove oxygen. -

Heating: Heat the reactor to 100°C .

-

Addition: Slowly feed liquid Ethylene Oxide (or gas under pressure) into the reactor. Maintain reactor pressure between 3–5 bar .

-

Ramp: After adding 1.0 equivalent, increase temperature to 130–140°C to drive the second alkylation. Continue EO addition until 2.5–3.0 equivalents are consumed.

-

Digestion: Hold at 140°C for 2–4 hours until pressure stabilizes (indicating no further EO consumption).

-

Workup:

-

Cool to <50°C and vent excess EO into a scrubber (NaOH solution).

-

Neutralize the acetic acid with aqueous Sodium Bicarbonate (

). -

Extract with Ethyl Acetate or Toluene.

-

Dry organic layer (

) and concentrate.[9] -

Purification: Distillation under high vacuum (approx. 0.1 mmHg) is recommended due to the high boiling point.

-

Protocol B: Synthesis of N-(2-hydroxyethyl)-3-trifluoromethylaniline (Mono)

Target Audience: Fine chemical synthesis, pharmaceutical building blocks. Selectivity: ~80% Mono (requires purification).

Reagents & Equipment[1][2][4][5]

-

Substrate: 3-Trifluoromethylaniline (3.0 eq - Excess is crucial)[6]

-

Reagent: Ethylene Oxide (1.0 eq)

-

Solvent: Toluene or Water (Water accelerates reaction via H-bonding).

-

Equipment: Pressure tube or Autoclave.

Step-by-Step Procedure

-

Preparation: Dissolve 3-trifluoromethylaniline in Toluene (1 M concentration). Add 5% water to assist proton transfer.

-

Addition: Add Ethylene Oxide (1.0 eq) at 0°C .

-

Reaction: Seal the vessel and heat strictly to 80°C . Do not exceed 100°C to minimize bis-alkylation.

-

Monitoring: Monitor by HPLC or GC. Stop reaction when EO is consumed.

-

Workup:

-

Distill off the solvent and excess starting aniline (recover for reuse).

-

The residue will contain the Mono-product and small amounts of Bis-product.

-

Recrystallize from hexane/ether or purify via column chromatography (Silica, Hexane:EtOAc).

-

Process Optimization & Troubleshooting

The following table summarizes the impact of key variables on the reaction outcome for electron-deficient anilines.

| Variable | Condition | Effect on 3-CF3-Aniline Reaction |

| Temperature | < 80°C | Reaction is extremely slow due to deactivated ring. |

| Temperature | > 140°C | Increases rate but promotes polymerization of EO (PEG formation). |

| Catalyst | None | Low conversion; requires high pressure. |

| Catalyst | Acetic Acid | Recommended. Activates EO; prevents amine oxidation. |

| Catalyst | Lewis Acid ( | Effective but complicates workup (emulsions). |

| Solvent | Water | Accelerates reaction (hydrogen bonding) but difficult to remove high-boiling products. |

Process Flow Diagram

Figure 2: Operational workflow for the high-pressure hydroxyethylation process.

References

-

BenchChem. Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethylation of Anilines. (2025).[2] Link

-

Bayer AG. Preparation of trifluoromethylanilines. US Patent 6,333,434. (2001).[10] Link

-